molecular formula C13H12N2O4 B3840194 3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B3840194
M. Wt: 260.24 g/mol
InChI Key: KEQDYDCAZCLDGA-VGOFMYFVSA-N
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Description

3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to the boiling point of ethanol, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Scientific Research Applications

3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • **3,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
  • **3,4-dihydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has unique structural features, such as the presence of the 5-methylfuran moiety. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .

Properties

IUPAC Name

3,4-dihydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-2-4-10(19-8)7-14-15-13(18)9-3-5-11(16)12(17)6-9/h2-7,16-17H,1H3,(H,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQDYDCAZCLDGA-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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